

Application Notes and Protocols for Desacetyl Famciclovir Analytical Standard for HPLC

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Compound of Interest

Compound Name: Desacetyl Famciclovir

Cat. No.: B193938

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Introduction

Desacetyl Famciclovir, with the CAS number 104227-88-5, is a key metabolite of the antiviral prodrug Famciclovir.[1][2] Famciclovir is orally administered and undergoes rapid biotransformation to the active antiviral compound, Penciclovir.[3] This conversion involves a de-acetylation step to form **Desacetyl Famciclovir** as an intermediate.[4][5] Accurate quantification of **Desacetyl Famciclovir** is crucial for pharmacokinetic studies, metabolism research, and quality control during the manufacturing of Famciclovir. This document provides detailed application notes and protocols for the analysis of **Desacetyl Famciclovir** using High-Performance Liquid Chromatography (HPLC).

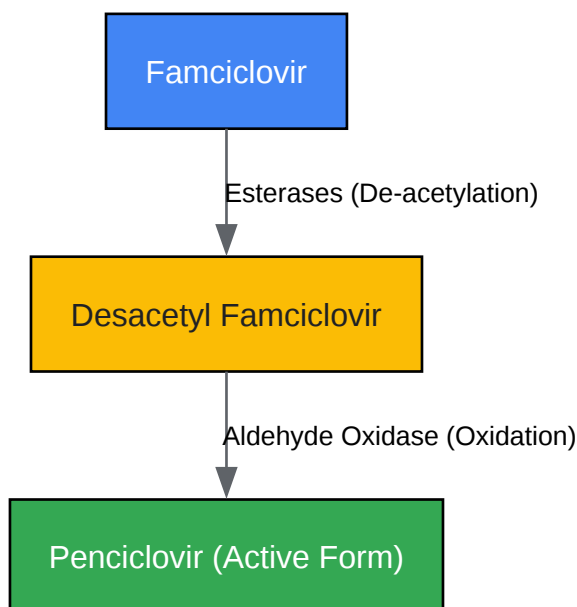
Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the **Desacetyl Famciclovir** analytical standard is fundamental for method development.

Property	Value	Source
Chemical Name	[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate	[6]
Synonyms	6-Deoxypenciclovir Acetate, BRL 43594	[2][6]
CAS Number	104227-88-5	[1][7]
Molecular Formula	C ₁₂ H ₁₇ N ₅ O ₃	[1][6]
Molecular Weight	279.30 g/mol	[1][6]
Appearance	White to Off-White Solid	[2]
Storage	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	[2]

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that is metabolized to the active antiviral agent, Penciclovir. This metabolic activation is a two-step process. Initially, Famciclovir is deacetylated by esterases to form **Desacetyl Famciclovir**. Subsequently, aldehyde oxidase oxidizes **Desacetyl Famciclovir** to Penciclovir.[4][5]



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Caption: Metabolic activation of Famciclovir to Penciclovir.

HPLC Method Protocol

This protocol is a recommended starting point for the HPLC analysis of **Desacetyl Famciclovir**. Method validation and optimization are essential for specific applications.

Instrumentation and Chromatographic Conditions

High-performance liquid chromatography is the predominant technique for the quantification of **Desacetyl Famciclovir**.^[3] A reverse-phase HPLC (RP-HPLC) method is generally employed.

Parameter	Recommended Conditions
HPLC System	Quaternary pump, UV-Vis Detector, Autosampler, Column Oven
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.02M Phosphate Buffer (pH adjusted to 3.0-4.5)
Mobile Phase Ratio	25:75 (v/v) (May require optimization)
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm or 305 nm
Injection Volume	20 µL
Column Temperature	Ambient or controlled at 25°C

Note: The mobile phase composition and pH are critical parameters that may need adjustment to achieve optimal separation and peak shape. Wavelength selection should be based on the UV absorbance spectrum of **Desacetyl Famciclovir**.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

- Accurately weigh 10 mg of **Desacetyl Famciclovir** analytical standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.

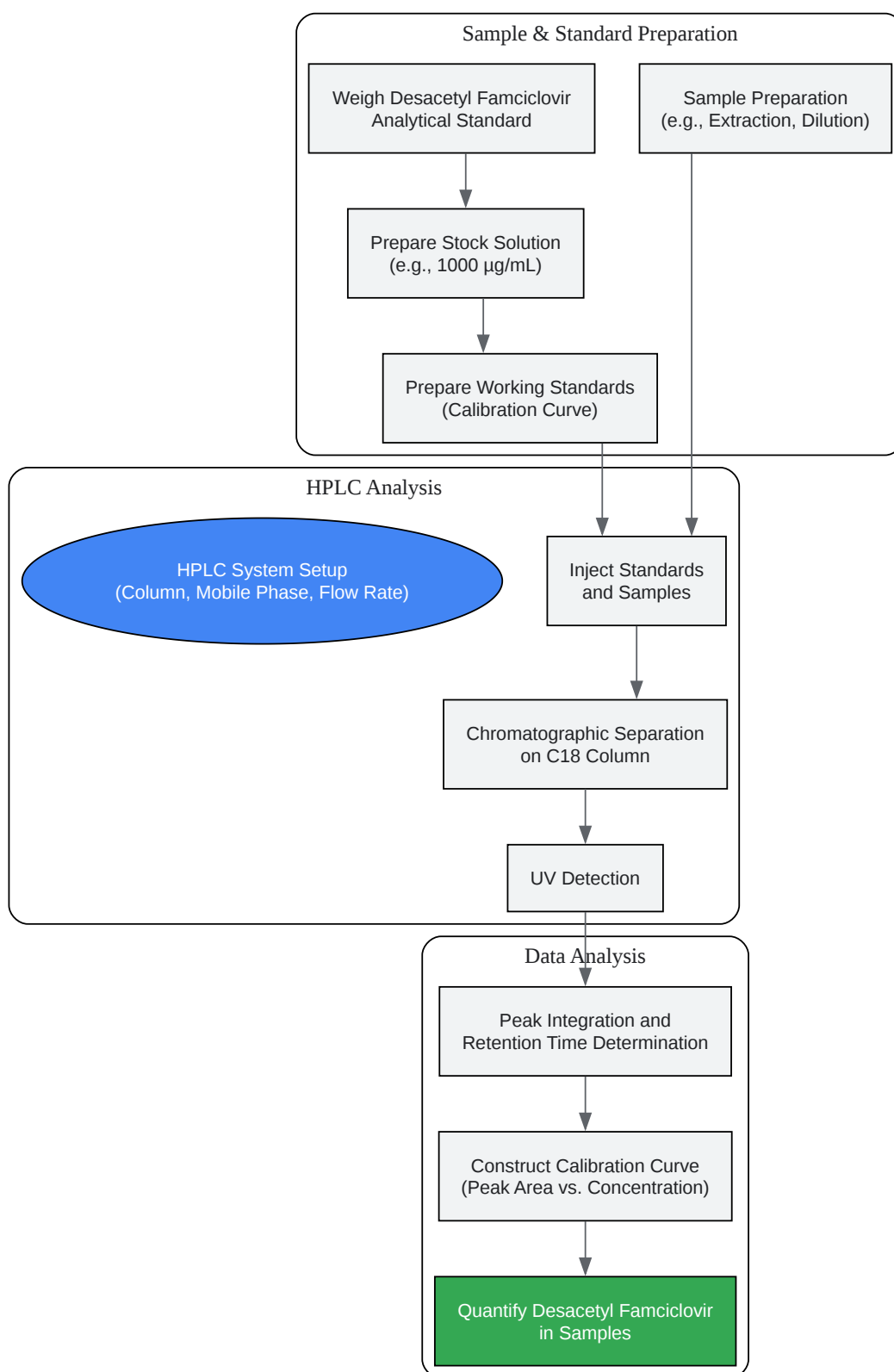
Working Standard Solutions (10-100 µg/mL):

- Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.

Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., bulk drug, plasma, tissue homogenates). A generic solid-phase extraction or protein precipitation protocol may be necessary for biological samples.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of **Desacetyl Famciclovir** by HPLC.



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Caption: HPLC analysis workflow for **Desacetyl Famciclovir**.

Method Validation Parameters

For reliable and accurate results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Parameter	Description
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
Accuracy	The closeness of the test results obtained by the method to the true value.
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive overview and a starting protocol for the analysis of the **Desacetyl Famciclovir** analytical standard using HPLC. The provided methodologies and diagrams serve as a valuable resource for researchers and professionals in drug development and quality control. Adherence to good laboratory practices and thorough method validation will ensure the generation of accurate and reproducible data.

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